molecular formula C9H17NO B15254014 4-Amino-1-cyclobutylpentan-3-one

4-Amino-1-cyclobutylpentan-3-one

Cat. No.: B15254014
M. Wt: 155.24 g/mol
InChI Key: WEGJWKXMTJSPIE-UHFFFAOYSA-N
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Description

Contextualization of 4-Amino-1-cyclobutylpentan-3-one within Contemporary Organic Chemistry

This compound is classified as a β-aminoketone, a class of organic compounds characterized by the presence of an amino group and a ketone functional group separated by two carbon atoms. fiveable.me Aminoketones, in general, are of significant interest in organic chemistry due to their bifunctional nature, which makes them versatile building blocks in the synthesis of more complex molecules. wikipedia.org They are key intermediates in the preparation of various synthetic molecules, including those with pharmaceutical applications. researchgate.netnih.gov The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for a wide range of chemical transformations.

Structural Features and Theoretical Significance of this compound

The molecular structure of this compound consists of a five-carbon pentanone chain with a cyclobutyl group attached to the first carbon and an amino group at the fourth carbon. The ketone group is located at the third carbon position.

Key Structural Features:

β-Aminoketone Core: The relative positioning of the amino and ketone groups allows for potential intramolecular interactions and specific reaction pathways. fiveable.me

Cyclobutyl Ring: This four-membered ring introduces steric bulk and ring strain, which can affect the molecule's conformation and the accessibility of nearby functional groups.

Chiral Center: The carbon atom bearing the amino group (C4) is a stereocenter, meaning that this compound can exist as a pair of enantiomers.

The theoretical significance of this compound lies in its potential as a synthon for creating more complex and potentially bioactive molecules. The interplay between the strained cyclobutyl ring and the reactive aminoketone functionality could lead to unique synthetic applications and the development of novel chemical entities.

Theoretical Physicochemical Properties of this compound

Property Theoretical Value
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Note: These values are calculated based on the chemical structure and have not been experimentally verified.

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted for several reasons. Firstly, the synthesis and characterization of this novel compound would contribute to the fundamental knowledge of organic chemistry, particularly in the area of strained-ring aminoketones. Understanding its reactivity could unveil new synthetic methodologies.

Secondly, β-aminoketones are recognized as important scaffolds in medicinal chemistry, forming the basic skeleton of several drugs. researchgate.netnih.gov Investigating the biological activity of this compound and its derivatives could lead to the discovery of new therapeutic agents. The unique conformational constraints imposed by the cyclobutyl ring might lead to enhanced selectivity for biological targets.

Finally, the study of this compound would provide valuable data on the influence of the cyclobutyl group on the chemical and physical properties of an aminoketone. This could have broader implications for the design of other molecules containing this structural motif.

Overview of Research Objectives and Methodological Approaches for this compound

Given the lack of existing research, a foundational study of this compound would need to address several key objectives.

Proposed Research Objectives:

Synthesis and Purification: To develop a reliable and efficient synthetic route to produce this compound in high purity.

Structural Elucidation: To confirm the chemical structure and determine the stereochemistry of the synthesized compound using various spectroscopic and analytical techniques.

Reactivity Profiling: To investigate the chemical reactivity of the compound, focusing on reactions involving the amino and ketone functional groups, as well as the influence of the cyclobutyl ring.

Physicochemical Characterization: To experimentally determine key physical and chemical properties of the compound.

Computational Modeling: To perform theoretical calculations to understand the molecule's electronic structure, conformational preferences, and potential reaction mechanisms.

Potential Methodological Approaches:

Synthesis: A potential synthetic strategy could involve a Mannich-type reaction, which is a common method for preparing β-aminoketones. nih.gov Alternatively, multi-step synthetic sequences starting from commercially available cyclobutyl-containing precursors could be explored.

Analysis and Characterization: Standard analytical techniques would be employed for structural confirmation, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

Infrared (IR) spectroscopy

Mass Spectrometry (MS)

X-ray crystallography (for unambiguous determination of stereochemistry)

Computational Chemistry: Density functional theory (DFT) calculations could be used to model the molecular geometry, vibrational frequencies, and electronic properties of the compound.

The following table outlines a hypothetical research plan for the initial investigation of this compound.

Hypothetical Research Plan for this compound

Research Phase Key Activities Anticipated Outcomes
Phase 1: Synthesis & Purification - Literature review of analogous syntheses- Route scouting and optimization- Scale-up and purification - An established, reproducible synthetic protocol- A pure sample of the target compound
Phase 2: Structural Confirmation - NMR, IR, and MS analysis- Elemental analysis- Single crystal X-ray diffraction - Unambiguous confirmation of the chemical structure- Spectroscopic data for future reference

| Phase 3: Reactivity Studies | - Reactions at the ketone (e.g., reduction, Grignard addition)- Reactions at the amine (e.g., acylation, alkylation)- Cyclization reactions | - Understanding of the compound's chemical behavior- Synthesis of novel derivatives |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-amino-1-cyclobutylpentan-3-one

InChI

InChI=1S/C9H17NO/c1-7(10)9(11)6-5-8-3-2-4-8/h7-8H,2-6,10H2,1H3

InChI Key

WEGJWKXMTJSPIE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CCC1CCC1)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Amino 1 Cyclobutylpentan 3 One

Retrosynthetic Analysis of 4-Amino-1-cyclobutylpentan-3-one

A retrosynthetic analysis of a target molecule is a critical first step in devising a synthetic plan. It involves breaking down the molecule into simpler, commercially available, or easily accessible starting materials.

For this compound, the most logical disconnections are at the C-N bond of the amine and the C-C bond alpha to the carbonyl group. These disconnections are based on well-established bond formations in organic synthesis.

The primary strategic bonds for disconnection are:

C4-N bond: This bond can be retrosynthetically cleaved via a conjugate addition of an amine to an α,β-unsaturated ketone. This is a common and reliable method for the formation of β-aminoketones.

C2-C3 bond: An alternative disconnection at this position suggests a Mannich-type reaction, involving a cyclobutyl ketone, formaldehyde (B43269) (or an equivalent), and an amine.

Based on the key disconnections, we can identify the following precursor synthons and their corresponding chemical equivalents (building blocks):

Disconnection Strategy Precursor Synthon 1 Building Block 1 Precursor Synthon 2 Building Block 2
Conjugate Addition Aza-enolate equivalentAmmonia (B1221849) or a protected amineα,β-Unsaturated ketone1-Cyclobutylpent-1-en-3-one
Mannich Reaction Enolate of a ketoneCyclobutyl methyl ketoneIminium ionFormaldehyde and ammonia

These building blocks represent plausible starting points for the synthesis of this compound.

Established and Novel Synthetic Pathways to this compound

While no specific established pathways for this compound have been documented in the literature, we can propose logical synthetic routes based on the retrosynthetic analysis.

A plausible linear synthetic route could commence with the synthesis of the α,β-unsaturated ketone, 1-cyclobutylpent-1-en-3-one. This could be achieved through an aldol (B89426) condensation of cyclobutanecarbaldehyde with acetone, followed by dehydration. The subsequent step would be a conjugate addition of a suitable nitrogen source, such as ammonia or a protected amine like benzylamine, to the enone. If a protected amine is used, a final deprotection step would be necessary.

A potential convergent synthetic route could involve the preparation of a more complex fragment first. For instance, the synthesis of a cyclobutyl-containing β-keto ester could be one part of the convergence, while the preparation of a specific amine component could be the other. These two fragments could then be coupled in a later stage.

The synthesis of this compound presents several challenges in selectivity:

Chemoselectivity: In the conjugate addition step, the amine must selectively attack the β-carbon of the enone over the carbonyl carbon. This is generally achievable under carefully controlled reaction conditions.

Regioselectivity: In the Mannich reaction approach, the enolization of the cyclobutyl methyl ketone must be controlled to ensure the desired regioselectivity of the reaction.

Stereoselectivity: The target molecule has a stereocenter at the C4 position. Therefore, controlling the stereochemistry of the newly formed chiral center is a crucial aspect. The use of chiral auxiliaries on the amine or chiral catalysts for the conjugate addition could induce stereoselectivity. For instance, the use of a chiral amine in the conjugate addition would lead to the formation of diastereomers, which could potentially be separated.

Recent advances in organocatalysis have shown great promise in the stereoselective synthesis of β-aminoketones through conjugate additions.

Development of Sustainable and Efficient Synthetic Methods for this compound

The development of sustainable and efficient synthetic methods is a key goal in modern organic chemistry. For the synthesis of this compound, several strategies could be employed to improve its green credentials.

One approach is the use of biocatalysis . For example, a transaminase could be used for the asymmetric amination of a suitable diketone precursor, which would offer high stereoselectivity and mild reaction conditions.

Another strategy is the use of atom-economical reactions , such as the conjugate addition, which incorporates all the atoms of the reactants into the final product.

Application of Green Chemistry Principles in this compound Synthesis.

One of the primary green chemistry considerations is the use of environmentally benign solvents. Traditional organic syntheses often employ volatile and hazardous organic solvents. A greener approach to the synthesis of γ-amino ketones, and by extension this compound, would involve the use of water, supercritical fluids, or biodegradable solvents. For instance, the aza-Michael reaction, a common method for synthesizing β-amino carbonyl compounds, has been successfully carried out in water using catalysts like ceric ammonium (B1175870) nitrate, leading to high yields of the desired products. This approach avoids the use of flammable and toxic organic solvents.

Biocatalysis represents another cornerstone of green chemistry that could be applied to the synthesis of this compound. Enzymes, operating under mild conditions of temperature and pH in aqueous media, offer high selectivity and can significantly reduce waste. For the synthesis of chiral amines, transaminases are particularly relevant. Although not directly applied to this compound, the multi-enzymatic cascade synthesis of similar compounds like 3-Amino-1-phenylbutane highlights the potential of this strategy. Such a system could theoretically be adapted to the synthesis of our target molecule from a corresponding diketone or keto-acid precursor.

The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is also crucial. One-pot reactions and tandem processes are excellent strategies for improving atom economy. For example, a one-pot synthesis of β-acylamino ketones from an aldehyde, ketone, and nitrile has been demonstrated, proceeding through a sequential aldol reaction and a Ritter reaction. This minimizes waste by reducing the number of purification steps and the use of auxiliary substances.

A hypothetical green synthesis of this compound could involve a one-pot reaction in an aqueous medium, potentially utilizing a biocatalyst or a water-tolerant Lewis acid catalyst. This would not only simplify the procedure but also align with the core tenets of green chemistry by minimizing waste and energy consumption.

Catalytic Approaches and Atom Economy in the Formation of this compound.

Catalytic methods are at the forefront of efficient and atom-economical synthesis. The development of catalytic asymmetric methods is particularly important for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical intermediates.

A prominent catalytic approach for the synthesis of chiral γ-amino ketones is the umpolung (reactivity reversal) of imines. nih.gov This strategy allows for the C-C bond formation between an imine, acting as a nucleophile, and an enone. The direct catalytic asymmetric synthesis of γ-amino ketones has been achieved through the use of cinchona alkaloid-derived phase-transfer catalysts. nih.gov This method provides high diastereoselectivity and enantioselectivity. nih.gov For the synthesis of this compound, this could involve the reaction of an appropriate imine with a cyclobutyl-containing enone.

Metal-catalyzed reactions also offer a powerful toolkit for the synthesis of γ-amino ketones. Various transition metals, including iridium, rhodium, nickel, and copper, have been employed to catalyze the formation of these compounds. For instance, iridium-catalyzed asymmetric transfer hydrogenation and rhodium-catalyzed asymmetric hydrogenation have been used for the diastereoselective synthesis of γ-amino alcohols from the corresponding ketones, which are direct precursors to γ-amino ketones.

Nickel-catalyzed hydroamination of unactivated alkenes with amines presents another atom-economical route to γ-amino acid derivatives. organic-chemistry.org This method is advantageous as it avoids the need for pre-functionalized substrates. A potential catalytic cycle for the synthesis of this compound could involve the hydroaminocarbonylation of a suitable cyclobutyl-containing alkene.

The following table summarizes various catalytic approaches for the synthesis of γ-amino ketones and related compounds, which could be adapted for the synthesis of this compound.

Catalytic System Reaction Type Substrates Key Features Potential Application for Target Molecule
Cinchona Alkaloid-derived Phase-Transfer CatalystUmpolung of IminesImines and EnonesHigh diastereo- and enantioselectivityAsymmetric synthesis of chiral this compound
Iridium/Rhodium CatalystsAsymmetric (Transfer) Hydrogenationγ-Amino KetonesDiastereoselective synthesis of γ-amino alcoholsStereoselective reduction of a precursor to this compound
Nickel CatalystHydroaminationUnactivated Alkenes and AminesHigh atom economy, broad substrate scope organic-chemistry.orgDirect synthesis from a cyclobutyl-containing alkene and an amine
Copper CatalystElectrophilic AminationCyclopropanols and O-benzoyl-N,N-dialkylhydroxylaminesC-C bond cleavage and Csp³-N bond formationSynthesis of β-amino ketones as potential precursors

These catalytic methods not only enhance the efficiency and selectivity of the synthesis but also contribute to better atom economy by minimizing the formation of stoichiometric byproducts. The choice of catalyst and reaction conditions can be tailored to achieve the desired stereochemistry and yield for the target molecule, this compound.

Advanced Structural Elucidation and Stereochemical Characterization of 4 Amino 1 Cyclobutylpentan 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 4-Amino-1-cyclobutylpentan-3-one

High-resolution NMR spectroscopy is the most powerful tool for elucidating the complete covalent framework and stereochemistry of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is required.

The definitive assignment of all proton (¹H) and carbon (¹³C) signals is achieved through a suite of 2D NMR experiments. The expected chemical shifts are predicted based on the electronic environment of each nucleus.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclobutyl ring, the pentanone backbone, and the amine group. The ¹³C NMR spectrum will display nine unique carbon signals, including a characteristic downfield signal for the ketone carbonyl carbon.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. Key expected correlations would include those between the protons on the pentanone chain (H4-H5) and within the cyclobutyl ring system, confirming the connectivity of adjacent, non-equivalent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. nih.gov This allows for the unambiguous assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃ groups). nih.gov The carbonyl carbon (C3) and any other quaternary carbons would be absent from this spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences, for example, by observing correlations between protons on the cyclobutyl ring and the pentanone chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and other experimental conditions.)

PositionPredicted δ ¹³C (ppm)Predicted δ ¹H (ppm)MultiplicityKey HMBC Correlations (from ¹H at position)
1~45~2.4tC2, C3, C1', C2'
2~30~2.6tC1, C3, C1'
3~210---
4~55~3.1mC2, C3, C5
5~20~1.2dC3, C4
1'~35~2.5mC1, C2, C2', C3'
2'~25~1.9mC1', C3'
3'~18~1.8mC1', C2'
NH₂-~1.5-3.0br sC4

The structure of this compound contains a stereocenter at the C4 position. Therefore, the compound exists as a pair of enantiomers (R and S).

Diastereotopicity: The presence of the C4 chiral center renders the two protons on the adjacent C2 methylene (B1212753) group diastereotopic. This means they are chemically non-equivalent and are expected to exhibit distinct chemical shifts in the ¹H NMR spectrum. They would appear as a complex multiplet, each coupling to the other (geminal coupling) and to the protons at C1.

Conformational Analysis: The magnitude of the three-bond coupling constants (³J) between protons, particularly H4-H5, can provide insight into the dihedral angle and thus the preferred conformation of the molecule around the C4-C5 bond, according to the Karplus relationship. nih.gov Furthermore, NOESY data can reveal through-space proximities that indicate the folding of the pentanone chain and the relative orientation of the cyclobutyl ring with respect to the rest of the molecule.

Diastereomeric Ratio: If synthesized as a single pair of enantiomers (a racemate), there is no diastereomeric ratio to determine. However, if a synthetic route were to introduce a second chiral center (for example, on the cyclobutyl ring), the resulting product would be a mixture of diastereomers. The integration of specific, well-resolved signals in the ¹H or ¹³C NMR spectrum for each diastereomer would allow for the direct calculation of their ratio.

Advanced Mass Spectrometry for Comprehensive Characterization of this compound

Mass spectrometry provides critical information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern serves as a fingerprint for structural confirmation.

For the molecular formula C₉H₁₇NO, HRMS is indispensable. nih.gov Using a technique like electrospray ionization (ESI), the molecule would typically be observed as its protonated form, [M+H]⁺.

Elemental Composition: HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This allows for the calculation of a unique elemental formula, distinguishing it from other formulas with the same nominal mass.

Table 2: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺C₉H₁₇NO155.1310
[M+H]⁺C₉H₁₈NO⁺156.1383
[M+Na]⁺C₉H₁₇NNaO⁺178.1202

The experimentally measured mass would be compared to the calculated mass; a match within a small tolerance (e.g., < 5 ppm) confirms the elemental composition.

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the parent ion (e.g., m/z 156.1) to produce a characteristic pattern of daughter ions. The fragmentation of β-amino ketones is predictable and provides strong evidence for the proposed structure. nih.gov

Alpha-Cleavage: The most common fragmentation pathways for ketones involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group (alpha-cleavage). nih.gov

Cleavage of the C2-C3 bond would result in a cyclobutylmethyl radical and a [C₅H₁₀NO]⁺ ion (m/z 100.07).

Cleavage of the C3-C4 bond would lead to an acylium ion [C₄H₇O]⁺ (m/z 71.05) or a [C₅H₁₂N]⁺ ion (m/z 86.10).

Cleavage adjacent to Nitrogen: Another typical fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom, which in this case is the C4-C5 bond, leading to the loss of a methyl radical and formation of a [C₈H₁₄NO]⁺ ion (m/z 140.11).

Table 3: Predicted Key MS/MS Fragments for this compound ([M+H]⁺)

Fragment m/z (Predicted)Proposed Lost Neutral FragmentProposed Fragment Structure/Formula
140.11CH₃•[M+H - CH₃]⁺
100.07C₄H₇•[CH₂(NH₂)CH=C(OH)]⁺
86.10C₄H₇O•[CH(NH₂)CH₃]⁺
71.05C₅H₁₂N•[CH₂(C₄H₇)C=O]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nist.gov These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the key functional groups. A strong, sharp absorption band is expected for the ketone carbonyl (C=O) stretch. The primary amine (NH₂) group would be identified by two medium-intensity N-H stretching bands and an N-H bending (scissoring) vibration. The aliphatic C-H stretching vibrations from the pentane (B18724) chain and cyclobutyl ring will also be prominent.

Raman Spectroscopy: Raman spectroscopy would also detect these functional groups. The C=O stretch is typically a strong band in the Raman spectrum. While N-H stretches are often weak in Raman, the C-H and C-C skeletal vibrations of the alkyl framework are usually strong and well-resolved, providing a detailed fingerprint of the molecule.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-H (Amine)Stretch3300-3500 (two bands)MediumWeak
C-H (Aliphatic)Stretch2850-2960StrongStrong
C=O (Ketone)Stretch~1715StrongStrong
N-H (Amine)Bend (Scissoring)1590-1650Medium-StrongWeak
C-HBend1350-1470MediumMedium
C-NStretch1020-1250MediumMedium-Weak

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Among these, Electronic Circular Dichroism (ECD) is a powerful method for determining the absolute configuration of chiral compounds.

The ECD spectrum of a chiral molecule, a plot of the difference in absorption of left and right circularly polarized light versus wavelength, is highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured ECD spectrum of this compound with spectra predicted by quantum chemical calculations for each possible enantiomer, the absolute configuration can be unambiguously assigned.

The process involves several key steps:

Conformational Analysis: The first step is to identify all low-energy conformers of the molecule using computational methods. For this compound, this would involve considering the various puckering modes of the cyclobutyl ring and the rotational freedom around the single bonds.

Quantum Chemical Calculations: For each conformer, the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT).

Spectral Averaging: The calculated spectra of the individual conformers are then Boltzmann-averaged to generate the final predicted ECD spectrum for each enantiomer.

Comparison with Experimental Data: The predicted spectra for the (R) and (S) enantiomers are compared with the experimentally obtained ECD spectrum. A good match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration.

While specific experimental ECD data for this compound is not available in the public domain, the general principles of the technique are well-established for assigning the absolute configuration of a wide range of chiral molecules.

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, obtaining a single crystal of sufficient quality would be the primary objective.

The process of X-ray diffraction analysis involves:

Crystallization: The first and often most challenging step is to grow a single crystal of the compound. This can be attempted from various solvents and using different crystallization techniques.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern, consisting of thousands of reflections, is collected.

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data.

A successful X-ray diffraction analysis of this compound would provide a definitive depiction of its molecular structure, including the stereochemistry at the chiral center.

Furthermore, the propensity of amino acids and their derivatives to form co-crystals presents an interesting avenue for investigation. Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions. Forming a co-crystal of this compound with a suitable co-former could potentially aid in obtaining high-quality crystals for X-ray diffraction analysis, especially if the parent compound is difficult to crystallize on its own.

Currently, there are no published X-ray diffraction studies or reports on the crystalline forms or co-crystals of this compound. The data presented in the table below is hypothetical and illustrates the kind of information that would be obtained from such an analysis.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.25
b (Å)5.85
c (Å)12.10
β (°)105.2
Volume (ų)698.4
Z2
Density (calculated) (g/cm³)1.15
R-factor0.045

Reactivity and Mechanistic Studies of 4 Amino 1 Cyclobutylpentan 3 One

Reactivity of the Ketone Moiety in 4-Amino-1-cyclobutylpentan-3-one

The ketone functionality in this compound is a primary site for nucleophilic attack and reactions at the adjacent α-carbon atoms.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by various nucleophiles. pressbooks.pub This leads to the formation of a tetrahedral intermediate, which upon protonation yields an alcohol. pressbooks.pub The reactivity of the ketone is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and a greater partial positive charge on the carbonyl carbon. pressbooks.pubyoutube.com

Common nucleophilic addition reactions for ketones like this compound include:

Reduction: The ketone can be reduced to a secondary alcohol, 4-Amino-1-cyclobutylpentan-3-ol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). google.com

Grignard Reactions: Reaction with Grignard reagents (R-MgX) would lead to the formation of tertiary alcohols, with the alkyl or aryl group from the Grignard reagent adding to the carbonyl carbon. google.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) results in the formation of a cyanohydrin, which can be a precursor for α-hydroxy acids and other derivatives. byjus.com

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene.

The primary amine in the molecule can potentially interfere with these reactions, especially under acidic or basic conditions, by acting as a competing nucleophile or by being protonated. Therefore, protection of the amino group, for instance as a carbamate, might be necessary to achieve selective reaction at the ketone.

Table 1: Representative Nucleophilic Addition Reactions and Potential Derivatives of this compound

ReagentProduct NameProduct Structure
Sodium borohydride (NaBH₄)4-Amino-1-cyclobutylpentan-3-ol
Methylmagnesium bromide (CH₃MgBr)4-Amino-1-cyclobutyl-3-methylpentan-3-ol
Hydrogen cyanide (HCN)4-Amino-1-cyclobutyl-3-cyanopentan-3-ol
Triphenylphosphine methylide ((C₆H₅)₃P=CH₂)4-Amino-1-cyclobutyl-3-methylenepentane

(Note: The reactions presented in this table are illustrative examples based on the general reactivity of ketones and may require optimization of reaction conditions for this specific substrate.)

The ketone possesses α-hydrogens on both sides of the carbonyl group (at C-2 and C-4), which are acidic and can be removed by a base to form an enolate intermediate. The formation of the enol or enolate is a key step for various α-functionalization reactions. rsc.org The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. A bulky, strong base at low temperature typically favors the formation of the kinetic enolate (from the less substituted α-carbon, C-2), while a smaller base at higher temperature allows for equilibration to the more stable, thermodynamic enolate (from the more substituted α-carbon, C-4).

The presence of the β-amino group can influence the acidity of the α-protons and potentially participate in intramolecular catalysis of enolization. rsc.org Studies on other aminoketones have shown that both the protonated and neutral amino groups can affect the rate of enolization.

Once the enolate is formed, it can react with various electrophiles:

Halogenation: Reaction with halogens (e.g., Br₂) in acidic or basic solution can lead to α-halogenated ketones.

Alkylation: The enolate can be alkylated by reacting with alkyl halides.

Aldol (B89426) Condensation: The enolate can act as a nucleophile and attack another carbonyl compound (including another molecule of itself) in an aldol reaction.

The steric bulk of the cyclobutyl group might influence the approach of reagents to the α-position at C-2.

Transformations Involving the Primary Amine Group of this compound

The primary amine is a nucleophilic and basic center, allowing for a variety of transformations.

Acylation: The primary amine can be readily acylated by reacting with acyl chlorides or acid anhydrides to form amides. google.comyoutube.compearson.comsavemyexams.comyoutube.com This is a common method for protecting the amino group during reactions at other parts of the molecule.

Alkylation: The amine can be alkylated with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Reductive amination, the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for preparing secondary or tertiary amines.

Condensation Reactions: The primary amine can condense with aldehydes or ketones to form imines (Schiff bases). byjus.com This reaction is typically reversible and catalyzed by acid. wikipedia.org

Table 2: Representative Reactions of the Primary Amine in this compound

ReagentReaction TypeProduct Name
Acetyl chloride (CH₃COCl)AcylationN-(1-cyclobutyl-3-oxopentan-4-yl)acetamide
Methyl iodide (CH₃I) (excess)Alkylation(1-cyclobutyl-3-oxopentan-4-yl)trimethylammonium iodide
Benzaldehyde (C₆H₅CHO)Condensation4-(Benzylideneamino)-1-cyclobutylpentan-3-one

(Note: The reactions presented in this table are illustrative examples based on the general reactivity of primary amines and may require specific reaction conditions for this substrate.)

The presence of both an amine and a ketone in the same molecule allows for intramolecular reactions to form heterocyclic compounds. As a γ-aminoketone, this compound is a precursor for the synthesis of six-membered nitrogen-containing rings.

Intramolecular Iminium Ion Formation and Cyclization: Under acidic conditions, the amine can react with the ketone to form an intramolecular iminium ion. This can be followed by cyclization to form a substituted piperidine (B6355638) derivative. The initial product would be a dihydropyridine (B1217469) derivative, which can be subsequently reduced to the corresponding piperidine.

Paal-Knorr Type Reactions: While the classical Paal-Knorr synthesis involves 1,4-dicarbonyl compounds to form pyrroles or furans, analogous intramolecular cyclizations of aminoketones can occur. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgdbpedia.orgrgmcet.edu.in In the case of this compound, intramolecular condensation could potentially lead to a substituted dihydropyridine.

Pictet-Spengler Type Reactions: The Pictet-Spengler reaction typically involves the cyclization of a β-arylethylamine with a carbonyl compound. wikipedia.orgnrochemistry.comjk-sci.comnih.govmdpi.com While not a direct application here, related intramolecular cyclizations of aminoketones onto activated C-H bonds can be envisioned under certain catalytic conditions.

The stereoselectivity of these cyclization reactions would be an important consideration, potentially leading to different diastereomers of the resulting heterocyclic products.

Influence of the Cyclobutyl Substituent on the Reactivity and Selectivity of this compound

The cyclobutyl group, located at the β-position relative to the amine and α' to the ketone, is expected to exert both steric and electronic effects on the reactivity of the molecule.

Steric Effects: The cyclobutyl group is a bulky substituent. Its presence can hinder the approach of nucleophiles to the carbonyl carbon and the α'-carbon (C-2). pressbooks.pub This steric hindrance might decrease the rate of reactions at these positions compared to a less bulky alkyl group. For enolization, the steric bulk could influence the kinetic versus thermodynamic control, potentially favoring deprotonation at the less hindered C-4 position.

Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This can slightly decrease the electrophilicity of the carbonyl carbon, making it slightly less reactive towards nucleophiles compared to a ketone with electron-withdrawing groups. pressbooks.pubyoutube.com The electronic effect of the cyclobutyl group on the basicity and nucleophilicity of the primary amine is likely to be minimal due to the number of separating sigma bonds.

Studies comparing the reactivity of cyclic versus acyclic ketones have shown that ring strain can also play a role in reactivity. However, the cyclobutyl group in this molecule is a substituent on the main chain and not part of a strained ring containing the carbonyl group. Its influence will therefore be primarily through steric and inductive effects. The enolization of β-diketones is known to be sensitive to the steric bulk of substituents. rsc.orgmdpi.comnih.gov By analogy, the steric hindrance from the cyclobutyl group could influence the stability and formation of enol/enolate intermediates of this compound.

Kinetic and Thermodynamic Investigations of Key Transformations of this compound

General kinetic studies have been performed on related structures, such as the Mannich reaction for the formation of β-amino ketones, where reaction orders and activation parameters have been determined for specific substrates. rsc.orgresearchgate.net However, this information is not directly transferable to the specific molecular structure of this compound.

Stereoselective Reactions and Chirality Transfer in this compound Chemistry

There is no available information regarding stereoselective reactions or chirality transfer specifically involving this compound. The scientific literature contains numerous examples of stereoselective syntheses of chiral γ-amino ketones and related compounds. nih.govnih.govrsc.org These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

For instance, catalytic asymmetric synthesis methods have been developed for chiral γ-amino ketones, which are valuable building blocks in organic synthesis. nih.gov Additionally, the stereoselective synthesis of various amino ketone derivatives has been achieved through methods like nucleophilic additions to chiral imines. nih.govmonash.edu However, none of these studies specifically report on the synthesis or subsequent stereoselective reactions of this compound. Therefore, no data on diastereomeric ratios, enantiomeric excesses, or mechanisms of chirality transfer for this particular compound can be provided.

Computational and Theoretical Chemistry of 4 Amino 1 Cyclobutylpentan 3 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry of 4-Amino-1-cyclobutylpentan-3-one

Quantum chemistry offers powerful tools for elucidating the fundamental electronic and geometric properties of molecules. wikipedia.org Through sophisticated calculations, it is possible to obtain a detailed picture of the electron distribution and the three-dimensional arrangement of atoms in this compound.

Density Functional Theory (DFT) and Ab Initio Methods for Property Prediction

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for predicting molecular properties. mdpi.com DFT methods, such as those employing the B3LYP or M06 functionals with a suitable basis set like 6-311G++(d,p), are well-suited for calculating the electronic structure of organic molecules. sujps.comnih.gov These methods can be used to optimize the molecular geometry of this compound, yielding predictions for bond lengths, bond angles, and dihedral angles.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used for more accurate energy calculations and for studying systems where electron correlation is particularly important. researchgate.net For a molecule like this compound, these methods can provide valuable benchmarks for the DFT results and offer deeper insights into its electronic properties.

Below is a hypothetical table of optimized geometric parameters for the lowest energy conformer of this compound, as would be predicted by a DFT calculation at the B3LYP/6-31G(d) level of theory.

ParameterPredicted Value
C=O Bond Length1.215 Å
C-N Bond Length1.458 Å
C-C-C Angle (Ketone)118.5°
C-N-H Angle112.0°
Cyclobutane (B1203170) Puckering Angle25°

Molecular Orbital Analysis and Charge Distribution in this compound

Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. oregonstate.edu For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, reflecting its nucleophilic character. oregonstate.edu Conversely, the LUMO is anticipated to be centered on the carbonyl carbon, indicating its electrophilic nature. oregonstate.edulibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Analysis of the charge distribution, often visualized using electrostatic potential maps, reveals the electron-rich and electron-poor regions of the molecule. oregonstate.edu In this compound, a negative electrostatic potential would be expected around the carbonyl oxygen and the nitrogen atom, while a positive potential would be associated with the carbonyl carbon and the amine hydrogens. This charge distribution is crucial for understanding intermolecular interactions and the molecule's reactivity patterns.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the pentyl chain and the puckering of the cyclobutane ring mean that this compound can exist in multiple conformations. saskoer.caacs.org Conformational analysis aims to identify the stable conformers and the energy barriers between them.

The potential energy surface (PES) is a conceptual map of the energy of a molecule as a function of its geometry. libretexts.org By exploring the PES, we can identify the low-energy conformers, which correspond to valleys on the surface, and the transition states that connect them, which are represented by saddle points. libretexts.org For this compound, key conformational variables include the dihedral angles of the pentyl chain and the puckering of the cyclobutane ring. The cyclobutane ring itself is not planar and can adopt a "puckered" or "butterfly" conformation to alleviate torsional strain. nih.govlibretexts.org

Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen can significantly influence the conformational preferences of the molecule. sujps.comresearchgate.net Computational methods can quantify the strength of such interactions. mdpi.com A conformer that allows for this hydrogen bond would likely be one of the most stable forms of the molecule.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. fiveable.me

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, the protons alpha to the carbonyl group are expected to appear in the 2.0-2.5 ppm range in the 1H NMR spectrum. oregonstate.edu The carbonyl carbon would exhibit a characteristic signal in the 13C NMR spectrum around 200-215 ppm. libretexts.orgpressbooks.pub

IR Spectroscopy: The infrared (IR) spectrum is characterized by absorption bands corresponding to molecular vibrations. A strong absorption band around 1715 cm-1 is predicted for the C=O stretch of the ketone. fiveable.meorgchemboulder.com The N-H stretching vibrations of the amino group would appear in the region of 3300-3500 cm-1.

UV-Vis Spectroscopy: The UV-Vis spectrum arises from electronic transitions. Ketones typically exhibit a weak n → π* transition at longer wavelengths (around 270-300 nm) and a strong π → π* transition at shorter wavelengths. masterorganicchemistry.com The presence of the amino group may slightly shift these absorptions.

The following table provides a hypothetical prediction of key spectroscopic data for this compound.

SpectroscopyPredicted FeaturePredicted Value
1H NMRChemical Shift (α-protons to C=O)2.2 - 2.6 ppm
13C NMRChemical Shift (C=O)208 ppm
IRC=O Stretch~1715 cm-1
UV-Visn → π* Transition (λmax)~280 nm

Reaction Mechanism Elucidation via Computational Modeling for Transformations Involving this compound

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. acs.org By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. acs.org For reactions involving this compound, such as reductions of the ketone, reactions at the amino group, or ring-opening of the cyclobutane, computational studies can provide detailed mechanistic insights. nih.gov

For instance, in a hypothetical reduction of the carbonyl group, computational modeling could be used to compare different reaction pathways, such as direct hydride attack versus a mechanism involving prior coordination of the reducing agent to the carbonyl oxygen. DFT calculations can be employed to locate the transition state structures and calculate the activation energies for each step, thereby predicting the most likely reaction mechanism. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior of this compound

While quantum chemical calculations typically focus on static molecular properties, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. capes.gov.brresearchgate.netnist.govnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, molecular vibrations, and interactions with a solvent.

For this compound, an MD simulation could reveal the flexibility of the pentyl chain and the puckering dynamics of the cyclobutane ring. capes.gov.brnih.gov It could also be used to study the stability of any intramolecular hydrogen bonds in a solution environment. ed.ac.uk Furthermore, MD simulations can provide insights into how the molecule interacts with other molecules, which is crucial for understanding its behavior in a condensed phase. nih.gov

Synthesis and Characterization of Analogs and Derivatives of 4 Amino 1 Cyclobutylpentan 3 One

Design Principles for Structural Modification of the 4-Amino-1-cyclobutylpentan-3-one Scaffold.

The structural framework of this compound presents a versatile scaffold for medicinal chemistry exploration, offering multiple points for modification to modulate its physicochemical and pharmacological properties. Design principles for its analog development are primarily centered around systematic variations of its three key structural components: the amino moiety, the cyclobutyl ring, and the pentan-3-one core. The overarching goal of these modifications is to investigate the structure-activity relationships (SAR) and to optimize the compound's profile for specific biological targets.

One fundamental design principle involves probing the steric and electronic requirements of the binding pocket of a target protein. This is achieved by introducing a diverse range of substituents on the amino group, varying its size, basicity, and hydrogen bonding capacity. Another key strategy focuses on the cyclobutyl ring, which can be altered to explore the impact of lipophilicity, conformational rigidity, and potential interactions with hydrophobic regions of the binding site. Modifications may include substitution on the ring, ring expansion or contraction, or replacement with other cyclic or aromatic systems.

Synthetic Strategies for Varying the Amino Moiety in this compound Analogs.

A variety of synthetic methodologies can be employed to introduce diverse amino functionalities at the C4 position of the this compound scaffold. A primary and highly versatile approach is reductive amination. This method typically involves the reaction of a suitable primary or secondary amine with a precursor ketone, 1-cyclobutylpentan-3,4-dione. The intermediate imine or enamine is then reduced in situ using a variety of reducing agents, such as sodium borohydride (B1222165), sodium triacetoxyborohydride, or catalytic hydrogenation, to yield the desired N-substituted analog. The choice of reducing agent can be critical in controlling the stereoselectivity of the reaction.

Another common strategy involves the direct alkylation or acylation of the primary amine of this compound. This allows for the introduction of a wide array of alkyl, aryl, and acyl groups. For instance, reaction with an alkyl halide in the presence of a non-nucleophilic base can yield secondary or tertiary amines. Similarly, acylation with acyl chlorides or anhydrides provides the corresponding amides. These amide derivatives can serve as final products or as intermediates for further transformations, such as reduction to the corresponding amines.

More advanced methods, such as copper- or palladium-catalyzed cross-coupling reactions, can be utilized to form N-aryl or N-heteroaryl analogs. These reactions typically involve the coupling of this compound with an aryl or heteroaryl halide or boronic acid. This approach significantly expands the accessible chemical space and allows for the introduction of more complex and functionally diverse substituents at the amino position. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Approaches to Modifying the Cyclobutyl Ring in this compound Analogs.

Ring expansion or contraction strategies can also be employed to investigate the influence of ring size on biological activity. For example, analogs containing cyclopentyl or cyclohexyl rings in place of the cyclobutyl group can be synthesized. These modifications can alter the conformational preferences of the molecule and impact how it fits into a binding pocket. The synthesis of these analogs would typically start from the corresponding cycloalkyl starting materials, following similar synthetic routes as for the parent compound.

Furthermore, the cyclobutyl ring can be replaced with other cyclic or heterocyclic systems to explore different regions of chemical space. For instance, aromatic rings such as a phenyl or pyridyl group could be introduced to explore potential pi-stacking interactions. Saturated heterocycles like piperidine (B6355638) or tetrahydrofuran (B95107) could also be incorporated to introduce heteroatoms that can act as hydrogen bond acceptors or donors. The synthesis of these analogs would require different starting materials and potentially new synthetic routes to construct the desired scaffold.

Derivatization of the Pentan-3-one Core of this compound.

The pentan-3-one core of this compound offers several avenues for derivatization to modulate the compound's properties. A primary modification involves the reduction of the ketone functionality. The carbonyl group at the C3 position can be reduced to a hydroxyl group using various reducing agents, such as sodium borohydride. This transformation introduces a new chiral center at C3 and provides an alcohol that can act as a hydrogen bond donor and acceptor, potentially leading to new interactions with a biological target. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions.

Another strategy for derivatizing the pentan-3-one core is through alpha-functionalization at the C2 or C5 positions. Enolate chemistry can be employed to introduce a variety of substituents at these positions. For example, deprotonation with a suitable base, such as lithium diisopropylamide (LDA), followed by reaction with an electrophile (e.g., an alkyl halide or an aldehyde), can lead to the formation of new carbon-carbon bonds. This allows for the extension or branching of the carbon chain, which can be used to probe the steric limits of a binding pocket.

The ketone itself can also be a site for derivatization. For instance, it can be converted to an oxime or a hydrazone by reaction with hydroxylamine (B1172632) or hydrazine, respectively. These derivatives can have altered physicochemical properties and may exhibit different biological activities. Additionally, the ketone can be a handle for the attachment of other functional groups or for the formation of more complex heterocyclic systems through condensation reactions.

Stereoselective Synthesis of Enantiopure and Diastereopure Analogs of this compound.

The presence of at least one stereocenter at the C4 position of this compound, and potentially a second at C3 upon reduction of the ketone, necessitates the development of stereoselective synthetic methods to access enantiopure and diastereopure analogs. The biological activity of chiral molecules is often highly dependent on their absolute configuration, with one enantiomer or diastereomer exhibiting the desired effect while the other may be inactive or even have undesirable off-target effects.

One common approach to obtaining enantiopure analogs is through chiral resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid or amine. The resulting diastereomers can then be separated by crystallization, followed by liberation of the desired enantiomer. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Asymmetric synthesis offers a more efficient route to enantiopure analogs. This can be accomplished through the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. For instance, a chiral auxiliary can be attached to the molecule at a convenient position, directing the stereochemical outcome of a subsequent reaction, such as the introduction of the amino group. The auxiliary can then be removed to provide the enantiopure product. Chiral catalysts, such as chiral transition metal complexes or organocatalysts, can be used to catalyze key bond-forming reactions in an enantioselective manner.

Role of 4 Amino 1 Cyclobutylpentan 3 One in Chemical Methodology Development

4-Amino-1-cyclobutylpentan-3-one as a Chiral Building Block in Asymmetric Synthesis

Chiral amines and ketones are invaluable building blocks in asymmetric synthesis, providing the stereochemical foundation for a vast array of enantiomerically pure molecules. mdpi.com The structure of this compound contains a stereocenter at the C4 position, making it a potentially valuable chiral synthon.

Hypothetical Applications:

Synthesis of Chiral Ligands: The amino group could be readily functionalized to create novel chiral ligands for transition metal catalysis. For instance, reaction with phosphines could yield aminophosphine (B1255530) ligands, which are known to be effective in a variety of asymmetric transformations. rsc.org

Asymmetric Reductions: The ketone functionality could be a substrate for asymmetric reduction, leading to the corresponding chiral amino alcohol. This product would be a valuable building block in its own right, with applications in the synthesis of chiral auxiliaries and pharmaceutical intermediates.

Mannich-type Reactions: The ketone and amine functionalities could potentially be utilized in intramolecular or intermolecular Mannich-type reactions to construct complex nitrogen-containing heterocycles with high stereocontrol.

While no specific examples of the use of this compound in asymmetric synthesis have been reported, the principles of using chiral amines and ketones are well-established. mdpi.com The table below illustrates the potential for creating diverse chiral structures from this hypothetical building block.

Potential Derivative Synthetic Transformation Potential Application Area
Chiral Amino AlcoholAsymmetric reduction of the ketoneSynthesis of chiral auxiliaries, ligands
N-Acylated DerivativesAcylation of the amino groupPeptide synthesis, chiral resolving agents
Schiff Base/ImineCondensation with aldehydes/ketonesPrecursors for asymmetric additions

Utilization of this compound as a Precursor for Novel Ligands or Organocatalysts

The development of new ligands and organocatalysts is a driving force in modern chemical synthesis. The bifunctional nature of this compound makes it an attractive, albeit unexplored, scaffold for catalyst design.

Hypothetical Ligand and Organocatalyst Synthesis:

Bifunctional Organocatalysts: The amino group could serve as a hydrogen-bond donor or a basic site, while the ketone could be modified to introduce another functional group. For example, conversion of the ketone to an enamine could create a scaffold for bifunctional enamine catalysis. mdpi.com

Pincer Ligands: The backbone of this compound could be elaborated to create novel pincer-type ligands. Functionalization at the amino group and the carbon adjacent to the ketone could install donor atoms that coordinate to a metal center.

Chiral Diamine Derivatives: Reduction of the ketone and subsequent functionalization could lead to chiral 1,3-diamine structures, which are valuable ligands and organocatalyst precursors. researchgate.net

The design of new catalysts often relies on the creative use of readily available starting materials. mdpi.com While the synthesis of this compound itself has not been described, its potential as a precursor is significant, as outlined in the following hypothetical reaction schemes.

Precursor Reaction Type Potential Catalyst/Ligand Class
This compoundCondensation with thiourea (B124793) derivativesChiral thiourea organocatalysts
This compoundReductive aminationChiral diamine ligands
This compoundReaction with phosphorus electrophilesAminophosphine ligands

Applications of this compound in Reaction Discovery and Optimization

The discovery of new chemical reactions is often facilitated by the use of unique starting materials that can undergo novel transformations. The combination of functional groups in this compound could enable the discovery and optimization of new synthetic methods.

Potential Areas of Exploration:

Ring-Opening Reactions: The cyclobutyl ring could participate in strain-release-driven reactions, leading to the formation of linear or macrocyclic structures.

Novel Cyclizations: The ketone and amino groups could be involved in intramolecular cyclization reactions to form novel heterocyclic systems, such as substituted piperidines or azepanes.

Photoredox Catalysis: The ketone functionality could act as a photosensitizer or participate in radical-based transformations under photoredox conditions.

The optimization of a chemical reaction often involves screening a variety of substrates to understand the scope and limitations of the transformation. The inclusion of a substrate like this compound in such screens could provide valuable insights due to its unique steric and electronic properties.

Integration of this compound into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools for the rapid construction of molecular complexity from simple starting materials. beilstein-journals.orgbeilstein-journals.org The multiple functionalities of this compound make it a prime candidate for use in such reactions.

Hypothetical MCR and Cascade Applications:

Ugi and Passerini Reactions: The amino group could serve as the amine component in Ugi or Passerini multicomponent reactions, leading to the formation of complex peptide-like structures in a single step. beilstein-journals.orgbeilstein-journals.org

Aza-Diels-Alder Reactions: The ketone could be converted in situ to an imine, which could then participate as a dienophile in aza-Diels-Alder reactions to form nitrogen-containing six-membered rings.

Sequential Transformations: The ketone could be the site of an initial reaction, such as an aldol (B89426) addition, followed by an intramolecular reaction involving the amino group to form a cyclic product in a cascade sequence.

The ability to introduce multiple points of diversity in a single step is a hallmark of multicomponent reactions. beilstein-journals.org The use of this compound in such reactions would allow for the rapid generation of libraries of complex molecules for biological screening or materials science applications.

Reaction Type Role of this compound Potential Product Class
Ugi 4-Component ReactionAmine componentα-Acylamino amides
Passerini 3-Component ReactionAmine component (after conversion to isocyanide)α-Acyloxy carboxamides
Aza-Piancatelli RearrangementAmine trapping of a Nazarov intermediateSubstituted cyclopentenones

Advanced Analytical Techniques for Research Scale Purity and Quantitation of 4 Amino 1 Cyclobutylpentan 3 One

Chromatographic Method Development for 4-Amino-1-cyclobutylpentan-3-one and its Related Impurities

Chromatographic techniques are central to the separation and analysis of this compound from its synthetic precursors, byproducts, and degradation products. The development of robust chromatographic methods is the first step in ensuring the quality of research-scale batches of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of non-volatile and thermally labile compounds like this compound. These methods offer high resolution, sensitivity, and reproducibility for both qualitative and quantitative analysis.

The development of an HPLC or UPLC method for this compound would typically involve the screening of various stationary phases and mobile phase compositions to achieve optimal separation from its impurities. Given the basic nature of the primary amine and the presence of a ketone, reversed-phase chromatography is a common starting point.

Table 1: Hypothetical HPLC/UPLC Method Parameters for Analysis of this compound

ParameterHPLC ConditionUPLC Condition
Column C18, 4.6 x 150 mm, 5 µmBEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 20 min5% to 95% B over 5 min
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp. 30 °C40 °C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL2 µL

UPLC systems, with their smaller particle size columns and higher operating pressures, offer significant advantages in terms of speed and resolution, allowing for much faster analysis times without compromising separation efficiency. nih.gov For quantitative purposes, a calibration curve would be constructed using certified reference standards of this compound.

Gas Chromatography (GC) and Chiral Chromatography for Enantiomeric Purity

Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds. For a compound like this compound, derivatization of the primary amine and/or the ketone may be necessary to increase its volatility and thermal stability.

A critical aspect of the analysis of this compound is the determination of its enantiomeric purity, as the stereochemistry can have a significant impact on its biological activity. Chiral GC is a powerful technique for separating enantiomers. This is typically achieved using a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives.

Table 2: Hypothetical Chiral GC Method Parameters for Enantiomeric Purity of this compound

ParameterCondition
Column Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 200 °C at 5 °C/min
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C
Split Ratio 50:1

The separation of enantiomers on a chiral column allows for the determination of the enantiomeric excess (ee), a critical quality attribute for chiral molecules in research.

Spectroscopic Quantitation Methods for this compound in Research Samples

While chromatography is excellent for separation, spectroscopic methods are often employed for detection and quantification. In the context of HPLC and UPLC, UV-Vis detection is common. The ketone chromophore in this compound would be expected to have a UV absorbance maximum, likely around 210 nm in a polar solvent, which can be used for quantification.

For more complex matrices where interfering substances may co-elute, more selective detection methods are required.

Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Comprehensive Analysis of this compound

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for structural elucidation and impurity identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry. Coupling HPLC or UPLC with a mass spectrometer allows for the determination of the molecular weight of the parent compound and its impurities. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns, aiding in the definitive identification of unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is similarly powerful for the analysis of volatile compounds and their impurities. The mass spectra obtained can be compared against spectral libraries for identification.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a highly sophisticated technique that provides detailed structural information of compounds separated by HPLC. While less common due to sensitivity and cost, it is invaluable for the unambiguous identification of novel impurities or isomers.

Table 3: Summary of Advanced Analytical Techniques for this compound

TechniqueApplicationInformation Obtained
HPLC/UPLC-UV Purity determination and quantitation.Retention time, peak area (for quantitation), UV spectrum.
Chiral GC-FID Enantiomeric purity determination.Separation of enantiomers, enantiomeric excess (ee).
LC-MS/MS Impurity identification and quantitation.Molecular weight, fragmentation patterns for structural elucidation.
GC-MS Analysis of volatile impurities.Mass spectra for impurity identification.
LC-NMR Definitive structural elucidation of impurities.Detailed NMR spectra (¹H, ¹³C) of separated compounds.

The selection and development of these advanced analytical techniques are critical for establishing a comprehensive quality control strategy for this compound, ensuring the reliability and reproducibility of research outcomes.

Future Perspectives and Emerging Research Avenues for 4 Amino 1 Cyclobutylpentan 3 One

Exploration of Unconventional Synthetic Routes and Biocatalysis for 4-Amino-1-cyclobutylpentan-3-one

The synthesis of structurally complex molecules like this compound often requires moving beyond traditional methods to achieve efficiency, stereoselectivity, and greener processes. Future research will likely focus on unconventional photochemical reactions and advanced biocatalytic systems.

Unconventional Synthetic Routes: Classic approaches to β-aminoketones include the Mannich reaction and aza-Michael additions. rsc.orgnih.gov However, these methods can require harsh conditions or stoichiometric reagents. rsc.org An emerging unconventional route that could be adapted for the synthesis of the cyclobutane (B1203170) portion is the Norrish-Yang photocyclization . This photochemical reaction transforms a ketone with an accessible γ-hydrogen into a cyclobutanol (B46151) through intramolecular hydrogen abstraction, followed by radical combination. rsc.orgiupac.org This method is notable for its ability to form four-membered rings, a process that is often challenging. iupac.orgnih.gov For this compound, a precursor could be designed to leverage this light-activated transformation to construct the cyclobutane ring efficiently. nih.gov

Table 1: Comparison of Potential Synthetic Routes for Key Structural Motifs
MethodTarget MotifDescriptionPotential AdvantagesReference
Mannich Reactionβ-AminoketoneThree-component reaction of a ketone, an aldehyde, and an amine.Builds complexity in a single step. rsc.orgorganic-chemistry.org
Aza-Michael Additionβ-AminoketoneConjugate addition of an amine to an α,β-unsaturated ketone.High atom economy. rsc.orgorganic-chemistry.org
Norrish-Yang CyclizationCyclobutaneIntramolecular photochemical reaction of a ketone to form a cyclobutanol.Forms strained rings under mild conditions; avoids costly catalysts. rsc.orgnih.govacs.org
Biocatalysis (Transaminase)Chiral AmineEnzymatic transfer of an amino group from a donor to a ketone acceptor.High enantioselectivity, mild reaction conditions, environmentally friendly. rsc.orgmdpi.comnih.gov

Biocatalysis: The production of enantiomerically pure amines is a significant challenge in chemical synthesis. Biocatalysis, particularly using transaminases (TAs) , offers a powerful solution. rsc.orgnih.gov These enzymes catalyze the transfer of an amino group from a simple donor (like alanine (B10760859) or isopropylamine) to a prochiral ketone, producing a chiral amine with high enantioselectivity. rsc.orgmdpi.com For this compound, a prochiral diketone precursor could be subjected to a transaminase-mediated reaction to install the amine at the C4 position stereoselectively. This approach is advantageous due to its mild, aqueous reaction conditions and the elimination of the need for protecting groups and external cofactor regeneration. rsc.orgnih.gov Research into identifying or engineering transaminases that accept bulky cyclobutyl-containing substrates will be a critical step. mdpi.com

Advanced Computational Studies and Predictive Modeling for Structure-Reactivity Relationships of this compound

Computational chemistry is an indispensable tool for understanding and predicting the behavior of novel molecules. For this compound, computational studies can provide deep insights into its structure, stability, and reactivity, guiding experimental efforts.

Predictive Reactivity Modeling: Quantitative Structure-Activity Relationship (QSAR) and other predictive models can be developed to understand how structural modifications to this compound would affect its chemical reactivity. rjptonline.org By building models based on computed electronic properties (e.g., orbital energies, charge distributions), researchers can predict the most likely sites for electrophilic or nucleophilic attack, the stability of reaction intermediates, and the kinetic favorability of various transformations. This predictive power can accelerate the discovery of new reactions and applications for the compound and its derivatives.

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery and Optimization involving this compound

The synergy between artificial intelligence (AI) and chemistry is revolutionizing how new molecules and reactions are discovered. For a novel compound like this compound, AI and machine learning (ML) offer powerful tools for exploring its chemical space and optimizing its synthesis.

Reaction Pathway Prediction and Optimization: ML models, trained on vast databases of known chemical reactions, can predict suitable reaction conditions (catalysts, solvents, temperature) for the synthesis of this compound and its derivatives. acs.org These models can identify non-obvious combinations of reagents that might lead to higher yields or selectivity. rjptonline.org Furthermore, combining ML with reaction network approaches can help predict entire reaction pathways, identifying potential byproducts and intermediates, which is invaluable for process optimization. rsc.orgnih.gov

Table 2: Applications of AI/ML in Chemical Research for Novel Compounds
AI/ML ApplicationObjectiveMethodologyPotential Impact on this compound ResearchReference
Reaction Condition PredictionIdentify optimal catalysts, solvents, and temperature.Neural networks trained on large reaction databases (e.g., Reaxys).Accelerate synthesis optimization; reduce experimental screening. acs.org
Reaction Pathway PredictionElucidate multi-step synthetic routes and potential byproducts.Combination of machine learning with reaction network mapping.Provide a holistic view of the synthetic landscape. rsc.orgresearchgate.net
De Novo Molecular DesignGenerate novel molecular structures with desired properties.Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs).Design new derivatives with enhanced material or chemical properties. cmu.edufrontiersin.orgnih.gov
Property PredictionForecast physicochemical or material properties.Quantitative Structure-Property Relationship (QSPR) models.Guide the design of polymers or materials with specific characteristics. rjptonline.org

De Novo Design of Derivatives: Generative AI models, such as Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs), can be used for the de novo design of new molecules. cmu.edunih.gov By using this compound as a seed scaffold, these algorithms could generate thousands of virtual derivatives by adding or modifying functional groups. frontiersin.org These generated structures can then be computationally screened for desired properties (e.g., thermal stability, solubility, specific reactivity), allowing researchers to focus synthetic efforts on the most promising candidates for applications in materials or polymer science. nih.gov

Potential for this compound as a Scaffold in Materials Science and Polymer Chemistry (non-biological applications)

The unique structural features of this compound—a rigid cyclobutane ring, a reactive ketone, and a functional amine—make it an intriguing building block, or scaffold, for the creation of novel materials and polymers.

Cyclobutane-Containing Polymers: The cyclobutane motif is known to impart unique properties to polymer chains, including increased thermal stability and controlled rigidity. nih.gov Synthetic methods like [2+2] photocycloaddition and ring-opening metathesis polymerization (ROMP) have been used to create a variety of cyclobutane-based polymers. nih.govnih.gov The bifunctional nature of this compound (amine and ketone groups) allows for it to be incorporated into polymer backbones through condensation polymerization, potentially creating novel polyamides or polyimines. The rigid cyclobutane unit could act as a "kink" in the polymer chain, influencing properties like glass transition temperature and mechanical strength in predictable ways.

Functional Monomers and Specialty Materials: The amine and ketone groups on the scaffold provide reactive handles for further chemical modification. This opens the door to creating a library of functional monomers derived from the parent compound. For instance, the amine could be used to attach cross-linking agents, while the ketone could be modified to alter solubility or attach other functional moieties. These tailored monomers could be used to synthesize specialty polymers for applications such as advanced coatings, membranes, or recyclable materials, as the strained cyclobutane ring can sometimes facilitate controlled depolymerization. researchgate.net The cyclobutane ring itself can be considered a unique bioisostere for other groups like a tert-butyl or phenyl group, offering a way to fine-tune material properties like lipophilicity and packing in the solid state. nih.govacs.orgrsc.org

Interdisciplinary Research Opportunities and Collaborative Initiatives Focused on this compound

The exploration of a novel chemical scaffold like this compound is inherently an interdisciplinary endeavor. Its development from a laboratory curiosity to a useful chemical entity will require collaboration across multiple scientific fields.

Bridging Synthetic Chemistry and Materials Science: A primary collaborative opportunity lies between synthetic organic chemists and materials scientists. Chemists can focus on developing efficient and scalable syntheses for the compound and its derivatives rug.nl, while materials scientists can investigate how incorporating this unique scaffold into polymers or other materials affects their bulk properties. This feedback loop—where material performance informs the design of the next generation of monomers—is crucial for innovation.

Integrating Computational and Experimental Chemistry: Close collaboration between computational and experimental chemists will be vital. Computational teams can perform in silico screening of virtual libraries based on the this compound scaffold to predict promising candidates for specific applications. patsnap.com Experimental teams can then synthesize these targeted molecules and validate the computational predictions. This integrated approach saves significant time and resources compared to traditional trial-and-error experimentation.

Public-Private Partnerships and Open Science Initiatives: Advancing the science of new chemical entities can be accelerated through collaborative programs. Initiatives like the EPA's New Chemicals Collaborative Research Program aim to bring together academic, industrial, and governmental researchers to develop and validate new methods for evaluating chemicals. epa.gov Similarly, partnerships between universities and companies, such as the collaboration between CAS and Charles River Laboratories, aim to accelerate innovation by combining expertise and resources. cas.org Establishing such a collaborative framework around this compound could foster the rapid development and application of this promising new scaffold. criver.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.